molecular formula C18H20O4 B3028731 [(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate CAS No. 29576-66-7

[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate

Cat. No. B3028731
CAS RN: 29576-66-7
M. Wt: 300.3 g/mol
InChI Key: PGHCYQUSYHWJAI-NOPLWHKLSA-N
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Description

This compound is a type of polyacetylene compound . It has been isolated from Atractylodes Rhizome , a plant known for its medicinal properties.


Synthesis Analysis

The compound has been isolated from Atractylodes Rhizome . The exact method of synthesis is not specified in the available resources.

Scientific Research Applications

Metabolism and Biochemical Processes

  • The metabolism of acetate was studied using different isotopic forms like [2-14C]acetate. It was used to understand intrahepatic metabolic processes during gluconeogenesis and Krebs cycle activity (Schumann et al., 1991).
  • Acetate's role in metabolic processes was further evaluated by studying its use in patients with severe sepsis, comparing the effects of hydroxyethyl starch and Ringer's acetate on patient outcomes (Perner et al., 2012).
  • The pharmacokinetics of caspofungin acetate, a potent antifungal agent, was investigated by analyzing its metabolites in human plasma and urine, revealing insights into its metabolic pathways (Balani et al., 2000).

Medical Diagnostics and Imaging

  • The use of [1-carbon-11]acetate in PET imaging for noninvasive measurement of myocardial oxygen consumption and blood flow highlighted its potential in medical diagnostics (Sun et al., 1998).
  • The potential of [1-11C]acetate as a tracer for renal imaging was explored, indicating its utility in studying renal disease through PET imaging (Shreve et al., 1995).

Investigations into Toxicity and Environmental Exposure

  • Studies on the haematological effects of 2-ethoxy ethyl acetate exposure among silk screening workers provided insights into its toxicological impact and the need for careful monitoring and control of industrial solvents (Loh et al., 2003).
  • The percutaneous absorption and excretion of tritium-labeled diflorasone diacetate were studied to understand its bioavailability and potential health effects, offering a basis for safer pharmaceutical formulations (Wickrema Sinha et al., 1978).

properties

IUPAC Name

[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h4-5,10-13,18H,14-15H2,1-3H3/b5-4+,11-10+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHCYQUSYHWJAI-NOPLWHKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CC=CC(CCOC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/C=C/C(CCOC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904816
Record name [(4E,6E,12Z)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxy-4,6,12-tetradecatriene-8,10-diyne

CAS RN

29576-66-7
Record name (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29576-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4E,6E,12Z)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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